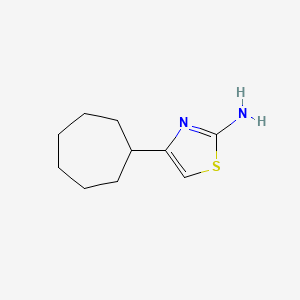

4-Cycloheptyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-cycloheptyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDLKWAZEOESHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Cycloheptyl 1,3 Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 4-Cycloheptyl-1,3-thiazol-2-amine is expected to show distinct signals corresponding to the protons of the thiazole (B1198619) ring, the primary amine group, and the cycloheptyl substituent.

Thiazole Proton (H-5): A single, sharp signal is anticipated for the proton at the 5-position of the thiazole ring. In similar 4-alkyl-2-aminothiazoles, this proton typically appears as a singlet in the range of δ 6.0-6.5 ppm.

Amine Protons (-NH₂): The two protons of the amino group at the 2-position are expected to produce a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but typically resonates between δ 5.0 and 7.0 ppm. This peak would disappear upon D₂O exchange.

Cycloheptyl Protons: The protons of the cycloheptyl ring will present a more complex set of signals. The single methine proton (CH) directly attached to the thiazole ring (at C-1' of the cycloheptyl group) would be the most downfield of the aliphatic protons, likely appearing as a multiplet around δ 2.8-3.2 ppm due to coupling with adjacent methylene (B1212753) protons. The remaining twelve methylene protons (CH₂) of the cycloheptyl ring would produce a series of overlapping multiplets in the upfield region, typically between δ 1.2 and 2.0 ppm. journalijar.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH ₂ (Amine) | 5.0 - 7.0 | broad singlet |

| C5-H (Thiazole) | 6.0 - 6.5 | singlet |

| C1'-H (Cycloheptyl) | 2.8 - 3.2 | multiplet |

| -(CH ₂)₆- (Cycloheptyl) | 1.2 - 2.0 | multiplet |

Data are predicted based on analogous compounds and general spectroscopic principles.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected.

Thiazole Carbons: The three carbons of the thiazole ring are expected to resonate in the aromatic/heteroaromatic region.

C-2: This carbon, bonded to two nitrogen atoms, is the most deshielded and is predicted to appear around δ 168.0-170.0 ppm. researchgate.net

C-4: The carbon bearing the cycloheptyl group is expected to have a chemical shift in the range of δ 145.0-150.0 ppm. researchgate.net

C-5: The carbon bonded to the single thiazole proton is anticipated to be the most upfield of the ring carbons, with a predicted shift of δ 102.0-107.0 ppm. ksu.edu.saresearchgate.net

Cycloheptyl Carbons: The seven carbons of the cycloheptyl ring will appear in the aliphatic region of the spectrum. The methine carbon (C-1') attached to the thiazole ring will be the most downfield of this group, likely in the δ 35-40 ppm range. The remaining six methylene carbons are expected to produce signals between δ 25 and 35 ppm. ksu.edu.sa

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -2 (Thiazole, C-NH₂) | 168.0 - 170.0 |

| C -4 (Thiazole, C-Cycloheptyl) | 145.0 - 150.0 |

| C -5 (Thiazole, CH) | 102.0 - 107.0 |

| C -1' (Cycloheptyl, CH) | 35.0 - 40.0 |

| -(C H₂)₆- (Cycloheptyl) | 25.0 - 35.0 |

Data are predicted based on analogous compounds and general spectroscopic principles. ksu.edu.saresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. rsc.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the cycloheptyl methine proton (H-1') and its adjacent methylene protons, as well as couplings between the various methylene protons within the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the thiazole H-5 signal to the C-5 carbon signal and each cycloheptyl proton signal to its corresponding carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations and connecting the molecular fragments. youtube.com The most critical correlation would be between the cycloheptyl methine proton (H-1') and the C-4 and C-5 carbons of the thiazole ring, confirming the attachment point of the cycloheptyl group. Another key correlation would be from the thiazole H-5 proton to the thiazole C-4 carbon and the cycloheptyl C-1' carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. nih.gov

N-H Stretching: The primary amine group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the cycloheptyl group would appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the thiazole ring (C5-H) is expected as a weaker band above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce characteristic absorption bands in the fingerprint region, typically between 1550 and 1650 cm⁻¹. ksu.edu.sa

C-S Stretching: The C-S bond vibration, characteristic of the thiazole ring, is generally weak and appears in the fingerprint region, often around 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Cycloheptyl | C-H Stretch | 2850 - 2960 |

| Thiazole Ring | C-H Stretch | ~3100 |

| Thiazole Ring | C=N / C=C Stretch | 1550 - 1650 |

| Thiazole Ring | C-S Stretch | 600 - 800 |

Data are predicted based on characteristic vibrational frequencies for the specified functional groups. ksu.edu.sanih.gov

Raman Spectroscopy (as applicable)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₆N₂S), with a molecular weight of 196.31 g/mol , High-Resolution Mass Spectrometry (HRMS) is crucial for confirming its elemental formula by providing a highly accurate mass measurement. biosynth.com

Under typical soft ionization conditions, such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 197.11. HRMS would be able to distinguish the exact mass of C₁₀H₁₇N₂S⁺ from other potential elemental compositions.

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be predicted based on the known fragmentation behaviors of 2-aminothiazoles and cycloalkyl-substituted compounds. nih.govresearchgate.net Upon electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule, several key fragmentation pathways are anticipated.

One of the primary fragmentation events would likely be the cleavage of the bond between the thiazole ring and the cycloheptyl group. This can occur in two ways:

Loss of a neutral cycloheptyl radical (•C₇H₁₃), resulting in a fragment ion corresponding to the 2-amino-1,3-thiazole cation at m/z 101.02.

Loss of a neutral ethene molecule from the cycloheptyl ring via a McLafferty-type rearrangement or other complex rearrangements, if a suitable gamma-hydrogen is available and sterically accessible. libretexts.org

Another significant fragmentation pathway involves the cycloheptyl ring itself. Alpha-cleavage, which is the breakage of a C-C bond adjacent to the point of attachment to the thiazole ring, is a common pathway for alkyl substituents. libretexts.org This would lead to the loss of various alkyl radicals, producing a series of fragment ions.

Furthermore, the thiazole ring itself can undergo cleavage. Characteristic fragmentation of the 2-aminothiazole (B372263) core often involves the fission of the S-C2 and C4-C5 bonds or the N3-C2 and C4-C5 bonds, leading to smaller, characteristic fragment ions that can help confirm the core structure. researchgate.net

A summary of plausible key fragments for this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₁₀H₁₆N₂S + H]⁺ | 197.11 |

| Molecular Ion | [C₁₀H₁₆N₂S]⁺• | 196.10 |

| Loss of Cycloheptyl Radical | [C₃H₃N₂S]⁺ | 101.02 |

| Loss of Aminothiazole Radical | [C₇H₁₃]⁺ | 97.10 |

| Fission of Thiazole Ring | Various | Various |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. As of now, a published crystal structure for this compound is not available in open scientific literature or crystallographic databases.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable structural data. The analysis would confirm the connectivity of the atoms and reveal the conformation of the seven-membered cycloheptyl ring, which is known to adopt several low-energy conformations such as the chair and boat forms. The analysis would also determine the planarity of the 1,3-thiazole ring and the orientation of the cycloheptyl substituent relative to it.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. The 2-amino group is a hydrogen bond donor, and the nitrogen atoms of the thiazole ring are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, potentially forming dimers or extended chain motifs. rsc.orgnih.gov For instance, N-H···N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen of another are commonly observed in related structures. nih.govnih.gov

The table below summarizes the crystallographic data that would be obtained from such an analysis.

Table 2: Prospective Crystallographic Data for this compound

| Parameter | Description | Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Volume (V) | The volume of the unit cell (ų). | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Key Bond Lengths | e.g., C-S, C-N, C-C (Å) | To be determined |

| Key Bond Angles | e.g., C-S-C, C-N-C (°) | To be determined |

| Hydrogen Bonds | Intermolecular donor-acceptor distances (Å). | To be determined |

The determination of the solid-state structure would be a critical step in building a complete profile of this compound, enabling a deeper understanding of its structure-property relationships.

Computational and Theoretical Investigations of 4 Cycloheptyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and reactivity parameters. For 4-Cycloheptyl-1,3-thiazol-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), provide a foundational understanding of its molecular characteristics. scirp.orgresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This process minimizes the energy of the molecule to find its ground-state equilibrium geometry.

For this compound, the optimization would reveal the bond lengths, bond angles, and dihedral angles that define its structure. The thiazole (B1198619) ring is expected to be largely planar, a characteristic feature of such aromatic heterocycles. The exocyclic amino group and the bulky cycloheptyl group are positioned relative to this plane. The C-S and C-N bonds within the thiazole ring would exhibit lengths intermediate between single and double bonds, indicating electron delocalization. scirp.org The bond connecting the cycloheptyl group to the thiazole ring (C4-C_cycloheptyl) allows for rotational flexibility, which is a key aspect of its conformational analysis.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S1-C2 | 1.75 Å |

| C2-N3 | 1.32 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.37 Å | |

| C5-S1 | 1.73 Å | |

| C2-N(amino) | 1.36 Å | |

| C4-C(cycloheptyl) | 1.52 Å | |

| Bond Angle | C5-S1-C2 | 91.5° |

| S1-C2-N3 | 115.0° | |

| C2-N3-C4 | 110.5° | |

| N3-C4-C5 | 114.5° | |

| S1-C5-C4 | 108.5° | |

| Dihedral Angle | N(amino)-C2-N3-C4 | ~180° (anti-periplanar) |

| C5-C4-C(cycloheptyl)-C(cycloheptyl) | Varies with conformation |

Note: These values are representative and based on studies of similar 2-aminothiazole (B372263) structures.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

In this compound, the HOMO is expected to be primarily localized over the electron-rich 2-aminothiazole ring system, particularly involving the π-system and the lone pairs on the sulfur and nitrogen atoms. The LUMO is likely distributed over the entire thiazole ring, representing the most favorable region for accepting an electron. The cycloheptyl group, being a saturated alkyl substituent, would have a minimal direct contribution to the FMOs but influences the electronic properties through inductive effects.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.15 |

| LUMO Energy (E_LUMO) | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.20 |

Note: These energy values are typical for stable organic molecules and are based on DFT calculations reported for analogous thiazole derivatives. scirp.orgnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity. researchgate.netresearchgate.net

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. ω = χ² / (2η).

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Global Quantum Chemical Reactivity Descriptors (in eV)

| Descriptor | Symbol | Formula | Predicted Value |

| Ionization Potential | I | -E_HOMO | 6.15 |

| Electron Affinity | A | -E_LUMO | 0.95 |

| Electronegativity | χ | (I + A) / 2 | 3.55 |

| Chemical Hardness | η | (I - A) / 2 | 2.60 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | χ² / (2η) | 2.42 |

Note: These values are derived from the hypothetical FMO energies in Table 2.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites of chemical reactivity. researchgate.netresearchgate.net

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are expected to be concentrated around the nitrogen atom (N3) of the thiazole ring and the exocyclic amino group due to the presence of lone pairs. scirp.orgnih.gov

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the exocyclic amino group (N-H), which are potential hydrogen bond donors.

Neutral Potential (Green): Regions with near-zero potential, typically found over the nonpolar cycloheptyl ring.

This analysis reinforces that the aminothiazole core is the primary site of electrostatic interactions.

Molecular Modeling and Docking Simulations for Theoretical Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. cdnsciencepub.comresearchgate.net

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, a hypothetical docking study of this compound into a protein kinase active site (e.g., Aurora kinase, a target for some thiazole derivatives) can be envisioned. nih.gov The results would likely highlight key interactions:

Hydrogen Bonding: The 2-aminothiazole moiety is an excellent hydrogen bond donor (via the -NH2 group) and acceptor (via the ring nitrogen). It would likely form crucial hydrogen bonds with residues in the hinge region of the kinase, a common binding pattern for kinase inhibitors.

Hydrophobic Interactions: The large, nonpolar cycloheptyl group would be oriented towards a hydrophobic pocket within the active site, contributing significantly to the binding affinity through van der Waals forces.

Pi-Stacking: The thiazole ring could potentially engage in π-π stacking or T-shaped π-stacking with aromatic residues like phenylalanine or tyrosine in the active site.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Details |

| Protein Target | Aurora Kinase A (example) |

| Binding Energy | -8.2 kcal/mol |

| Key Interacting Residues | Alanine (Hinge), Leucine (Hinge), Valine, Isoleucine, Phenylalanine |

| Types of Interactions | - Hydrogen Bond: Amino -NH2 with Alanine backbone C=O - Hydrogen Bond: Thiazole N3 with Alanine backbone N-H - Hydrophobic: Cycloheptyl ring with Valine and Leucine side chains - π-π Stacking: Thiazole ring with Phenylalanine side chain |

Note: These results are illustrative, based on docking studies of similar 2-aminothiazole-based inhibitors. jocpr.comnih.gov

Conformational Analysis of the Cycloheptyl Moiety and its Stereoelectronic Influence on the Thiazole Ring

The seven-membered cycloheptyl ring is a flexible moiety that can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. A thorough conformational analysis, typically performed using computational methods, is necessary to identify the global minimum energy conformation and the energy barriers to interconversion between different conformers. mdpi.com

The specific conformation adopted by the cycloheptyl ring has a significant stereoelectronic influence on the attached thiazole ring:

Steric Effects: The bulky cycloheptyl group can sterically hinder the approach of reactants or binding partners to the adjacent C4 and C5 positions of the thiazole ring. Its orientation can also influence the preferred conformation of the entire molecule, potentially affecting its ability to fit into a constrained protein binding site.

Electronic Effects: As an alkyl group, the cycloheptyl moiety acts as a weak electron-donating group through an inductive effect (+I). This can subtly increase the electron density on the thiazole ring, potentially modulating its reactivity and the basicity of the nitrogen atoms. The spatial arrangement of the C-C and C-H bonds of the cycloheptyl ring relative to the π-system of the thiazole can also lead to subtle hyperconjugative interactions, further influencing the electronic landscape. researchgate.net

Computational Studies of Reaction Mechanisms Relevant to Thiazole Ring Formation and Derivatization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For a molecule such as this compound, computational studies provide profound insights into the formation of its core thiazole ring and subsequent derivatization reactions. These theoretical investigations help in understanding reaction pathways, identifying transition states, and predicting reaction outcomes, thereby guiding synthetic strategies.

The primary route for synthesizing the 2-aminothiazole scaffold, the core of this compound, is the Hantzsch thiazole synthesis. nih.govresearchgate.netyoutube.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.govyoutube.com Computational studies have been instrumental in detailing the mechanistic steps of this classical reaction.

The mechanism is generally understood to commence with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, proceeding via an SN2 reaction. youtube.comnih.gov This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.govnih.gov DFT calculations have been employed to model the intermediates and transition states along this pathway, providing a quantitative understanding of the reaction energetics.

For instance, studies on analogous systems have shown that the initial S-alkylation is a crucial step, leading to an intermediate that then undergoes cyclization. nih.gov The subsequent dehydration is often the rate-determining step, leading to the formation of the stable aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction.

| Parameter | Description | Relevance to Thiazole Synthesis |

| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital. Its energy level indicates the ability to donate electrons. | In the Hantzsch synthesis, the HOMO of the thiourea derivative is involved in the initial nucleophilic attack on the α-haloketone. A higher HOMO energy suggests greater reactivity. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost electron-deficient orbital. Its energy level indicates the ability to accept electrons. | The LUMO of the α-haloketone is the target of the nucleophilic attack. A lower LUMO energy indicates a more electrophilic center, facilitating the reaction. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability, which is favorable for the bond formation steps in the synthesis. researchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT calculations can determine the activation energies for each step of the Hantzsch synthesis, identifying the rate-determining step and predicting reaction feasibility under different conditions. |

| Transition State (TS) | A high-energy, transient molecular configuration that must be passed through for reactants to become products. | Locating and characterizing transition state structures is a key outcome of computational mechanistic studies, providing a detailed picture of the reaction pathway. nih.gov |

Table 1: Key Computational Parameters in Thiazole Synthesis. This interactive table outlines the significance of various computational parameters in understanding the Hantzsch thiazole synthesis.

Computational investigations have also shed light on alternative pathways and the influence of substituents on the reaction mechanism. For example, a formal [4+1] cycloaddition of sodium hydrosulfide (B80085) (NaSH) to bromoisocyanoalkenes has been computationally explored as a versatile method for synthesizing substituted thiazoles. This strategy involves a rare SNVπ displacement, leading to an isocyanoenthiol intermediate that cyclizes to the thiazole ring. acs.org

Beyond the initial ring formation, computational studies are crucial for understanding the derivatization of the this compound scaffold. These studies can predict the regioselectivity and stereoselectivity of various reactions.

One important class of reactions for derivatization is cycloaddition. For instance, the Diels-Alder reaction of 4-alkenyl-2-aminothiazoles with various dienophiles has been studied computationally. acs.org These studies have shown that the 2-amino group significantly enhances the reactivity of the thiazole system as a diene. DFT calculations of the global electron density transfer and the analysis of frontier molecular orbitals (FMOs) have successfully explained the observed regioselectivity, where the C5 position of the thiazole ring acts as the primary nucleophilic center. acs.org

Furthermore, in silico studies on the derivatization of related 2-aminobenzothiazoles have demonstrated how computational methods can guide the synthesis of new derivatives with desired properties. semanticscholar.org These studies often involve molecular docking simulations to predict the binding of derivatives to biological targets, but the underlying quantum chemical calculations provide the fundamental understanding of reactivity. semanticscholar.orgnih.gov

| Reaction Type | Computational Insights | Key Findings from Studies on Analogous Systems |

| Hantzsch Thiazole Synthesis | Elucidation of reaction pathway, transition state structures, and activation energies. nih.govnih.gov | The reaction proceeds via S-alkylation followed by cyclization and dehydration. The aromaticity of the product is a major driving force. youtube.com |

| [4+2] Cycloaddition (Diels-Alder) | Prediction of reactivity, regioselectivity, and stereoselectivity. Analysis of FMOs and electron density transfer. acs.org | The 2-amino group activates the thiazole ring as a diene. The reaction is highly regioselective, with the C5 of the thiazole being the most nucleophilic center. acs.org |

| Electrophilic Substitution | Calculation of Fukui functions and molecular electrostatic potential (MEP) maps to predict sites of electrophilic attack. | The electron-rich thiazole ring is susceptible to electrophilic attack, with the C5 position often being the most reactive site. |

| N-functionalization | Modeling of reaction pathways for acylation, alkylation, or formation of Schiff bases at the 2-amino group. mdpi.comsciopen.com | The 2-amino group is a versatile handle for derivatization. Computational studies can predict the relative reactivity of the nitrogen atoms. |

Table 2: Computational Insights into Reaction Mechanisms for Thiazole Formation and Derivatization. This interactive table summarizes the application of computational methods to various reaction types relevant to this compound.

Coordination Chemistry and Catalytic Applications of 4 Cycloheptyl 1,3 Thiazol 2 Amine Ligands

4-Cycloheptyl-1,3-thiazol-2-amine as a Ligand in Metal Complexes

The this compound molecule presents a unique combination of a bulky, flexible cycloalkyl group at the C4 position and the rich coordination possibilities of the 2-aminothiazole (B372263) core. This structure makes it an intriguing ligand for modifying the behavior of metal catalysts.

Coordination Modes and Ligand Properties (N-donor, S-donor, N,S-bidentate character)

The 2-aminothiazole scaffold possesses three potential donor atoms for coordination to a metal center: the endocyclic thiazole (B1198619) nitrogen (N3), the exocyclic amino nitrogen (N2'), and the thiazole sulfur atom (S1). This allows for several possible coordination modes, influencing the geometry and reactivity of the resulting metal complex.

N-donor (Monodentate): The ligand can coordinate through either the exocyclic amino nitrogen or, more commonly, the endocyclic thiazole nitrogen. The choice is often dictated by the electronic and steric environment of the metal and the ligand itself.

S-donor (Monodentate): Coordination through the sulfur atom is also possible, particularly with soft metal ions that have a higher affinity for soft donors like sulfur.

N,S-bidentate: The ligand can chelate to a metal center using the endocyclic nitrogen and the thiazole sulfur, forming a five-membered ring. This bidentate coordination mode can enhance the stability of the metal complex. Thiazole derivatives are known to act as N,S-bidentate ligands in various complexes.

N,N-bidentate: Chelation involving both the endocyclic and exocyclic nitrogen atoms is also a plausible coordination mode, which would result in a strained four-membered ring.

The tautomeric nature of 2-aminothiazoles (amino vs. imino form) further complicates their coordination behavior. In the imino form, the double bond shifts, and the exocyclic nitrogen becomes an imine, which can also coordinate to metal centers. The large, flexible cycloheptyl group at the C4 position primarily exerts a steric influence, creating a specific pocket around the metal center that can affect substrate approach and selectivity in catalytic reactions.

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Notes |

| Monodentate | Endocyclic N | N/A | Common coordination mode for simple thiazoles. |

| Monodentate | Exocyclic N | N/A | Possible, but often less favored than endocyclic N. |

| Monodentate | Thiazole S | N/A | Favored by soft metal ions. |

| Bidentate (Chelate) | Endocyclic N, Thiazole S | 5-membered | A stable chelation mode observed in thiazole complexes. |

| Bidentate (Chelate) | Endocyclic N, Exocyclic N | 4-membered | Less common due to ring strain. |

| Bridging | Various | N/A | Ligand can bridge two metal centers. |

Synthesis and Characterization of Metal-Thiazole Complexes

While specific synthesis of metal complexes with this compound is not extensively documented, general methods for preparing metal-thiazole complexes are well-established. ekb.egresearchgate.net These syntheses typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent like ethanol, methanol, or DMF. ekb.eg

The general synthetic route can be represented as: nL + MXy → [M(L)n]Xy Where L = this compound, M = Metal ion, and X = Anion.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Coordination of the ligand to the metal center is evidenced by shifts in the vibrational frequencies of key functional groups. For instance, a shift in the ν(C=N) band of the thiazole ring and changes in the ν(N-H) bands of the amino group indicate the involvement of these groups in coordination. ekb.eg

NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation provide strong evidence of ligand binding in solution.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

| Spectroscopic Technique | Observed Changes Upon Complexation | Reference |

| FT-IR (cm⁻¹) | Shift in ν(C=N) of the thiazole ring. Shift in ν(N-H) of the amino group. Appearance of new low-frequency bands corresponding to ν(M-N) and ν(M-S). | ekb.eg |

| ¹H NMR (ppm) | Downfield or upfield shift of protons adjacent to N and S donor atoms. Broadening of N-H signals. | ekb.eg |

| ¹³C NMR (ppm) | Shift in the resonance of carbons in the thiazole ring, particularly C2, C4, and C5. | ekb.eg |

Stereochemical Aspects of Ligand-Metal Interactions

The stereochemistry of metal complexes containing this compound is influenced by the conformational flexibility of the seven-membered cycloheptyl ring. The cycloheptyl group can adopt several low-energy conformations, such as the chair and boat forms. When the ligand coordinates to a metal, these different conformers can lead to the formation of diastereomeric complexes, each with a unique three-dimensional structure.

Furthermore, the coordination of this ligand to a metal center can generate a stereogenic metal atom, particularly in octahedral complexes where the arrangement of different ligands creates chirality. The bulky cycloheptyl group can play a crucial role in directing the stereochemical outcome of reactions catalyzed by these complexes by influencing the spatial arrangement of other ligands and the approaching substrate. This control over the chiral environment at the metal center is a fundamental concept in the design of catalysts for asymmetric synthesis.

Homogeneous Catalysis Mediated by this compound Metal Complexes

While catalytic applications specifically employing this compound are an emerging area, the broader class of thiazole-containing ligands has shown significant promise in various catalytic transformations.

Exploration in Polymerization Reactions (e.g., Isoprene (B109036) Polymerization)

The stereoselective polymerization of conjugated dienes like isoprene is of great industrial importance. The microstructure of polyisoprene (cis-1,4, trans-1,4, 3,4, or 1,2-addition) determines its physical properties. Research has shown that rare-earth metal complexes bearing thiazole-containing ligands are effective catalysts for isoprene polymerization. acs.orgresearchgate.net

For example, organolanthanide complexes with tridentate {N⁻,N,N} amidopyridinate ligands incorporating a thiazole unit, when activated with an organoborate such as tritylium (B1200429) tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), catalyze the polymerization of isoprene. acs.org The activity and selectivity of these systems are highly dependent on the metal ion and the specific structure of the thiazole ligand. acs.orgrsc.org

Influence of the Metal: Different rare-earth metals can lead to different polymer microstructures. For instance, lutetium (Lu³⁺) and erbium (Er³⁺) based catalysts have been shown to produce polyisoprene with high trans-1,4-selectivity (up to 76.4%), whereas yttrium (Y³⁺) systems can yield polymers with a dominant 3,4-structure (up to 92.7%). acs.org

Influence of the Ligand: The nature of the thiazole unit itself is crucial for the stability of the catalyst. Some benzothiazole-based complexes have been observed to undergo rearrangement, while 5-methylthiazole (B1295346) derivatives remain stable under reaction conditions. acs.org

Although no specific data exists for the 4-cycloheptyl derivative, it is plausible that its metal complexes, particularly with rare-earth metals, could act as catalysts for isoprene polymerization. The bulky cycloheptyl group would be expected to influence both the activity and the stereoselectivity of the polymerization process.

| Catalyst Precursor | Activator | Metal Ion | Polymer Microstructure | Reference |

| (LThiaMe₂)Lu(CH₂SiMe₃)₂ | [Ph₃C][B(C₆F₅)₄] | Lu³⁺ | trans-1,4 (76.4%) | acs.org |

| (LThiaMe₂)Er(CH₂SiMe₃)₂ | [Ph₃C][B(C₆F₅)₄] | Er³⁺ | trans-1,4 (74.1%) | acs.org |

| (LThiaMe₂)Y(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] | Y³⁺ | 3,4 (92.7%) | acs.org |

LThiaMe₂ = {N⁻,N,N} monoanionic 5-methylthiazole-amidopyridinate ligand

Application in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern medicinal and materials chemistry. Thiazole and its derivatives have been incorporated into various chiral ligand backbones for use in asymmetric reactions. ajol.infoalfachemic.com Chiral thiazole-containing ligands have been successfully applied in reactions such as the asymmetric hydrogenation of ketones and the Henry (nitroaldol) reaction. academie-sciences.frajol.info

The this compound ligand itself is achiral. However, it can be used in asymmetric catalysis in several ways:

Incorporation into a Chiral Scaffold: The aminothiazole unit can be attached to a known chiral backbone, such as a BINOL or a chiral diamine, to create a new, modular chiral ligand.

Use with a Chiral Metal Complex: It can be used as one of several ligands in a metal complex where chirality is derived from the arrangement of the ligands around a stereogenic metal center.

Studies comparing thiazole-based ligands to their more common oxazoline (B21484) counterparts in reactions like the asymmetric Henry reaction have found that while oxazoline ligands sometimes provide higher enantioselectivity, thiazole ligands represent a promising and structurally distinct class of ligands that warrant further investigation. ajol.info The development of new chiral diamine ligands incorporating a thiazole backbone for ruthenium-catalyzed asymmetric hydrogenation further underscores the potential of this heterocycle in catalysis. academie-sciences.fr The unique steric profile of the cycloheptyl group could offer advantages in creating a well-defined chiral pocket for specific substrate recognition.

Role as N-Heterocyclic Carbene (NHC) Ligands derived from Thiazoles

N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and the ability to form robust bonds with metal centers. nih.govmdpi.com Thiazol-2-ylidenes, the NHC analogues derived from thiazolium salts, are a subset of NHCs that have demonstrated unique electronic properties and catalytic activities. nih.gov

The synthesis of a thiazol-2-ylidene typically involves the N-alkylation or N-arylation of a thiazole precursor, followed by deprotonation to generate the carbene. In the context of this compound, this would involve derivatization of the exocyclic amine, followed by cyclization and deprotonation, or more commonly, N-arylation of the thiazole ring itself. For instance, research on 3-aryl-4,5-cycloheptylthiazol-2-ylidene has highlighted the influence of the fused cyclic backbone on the stability and properties of the resulting NHC system. nih.gov

The replacement of a nitrogen atom in the more common imidazol-2-ylidene NHCs with a sulfur atom in thiazol-2-ylidenes leads to significant electronic changes. The sulfur atom results in diminished π-donation to the carbene center, which enhances the π-electrophilicity of the ligand. nih.gov This modification can lead to highly active carbene ligands for specific catalytic reactions, such as electrophilic cyclizations. nih.govmdpi.com

The general synthetic approach to thiazol-2-ylidene metal complexes often involves the preparation of a thiazolium salt precursor, which is then reacted with a metal precursor, often via a silver-NHC intermediate. nih.gov While no specific data exists for complexes derived from this compound, the established reactivity of related thiazole derivatives suggests that it could serve as a valuable precursor for novel NHC ligands with distinct steric and electronic properties conferred by the cycloheptyl group.

Heterogeneous Catalysis Using Thiazole-Functionalized Materials

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key area of research aimed at improving catalyst recyclability and stability. Thiazole derivatives are attractive candidates for incorporation into such materials due to their versatile coordination capabilities with a range of transition metals.

Thiazole moieties can be integrated into various solid supports, including polymers, silica, and metal-organic frameworks (MOFs). For example, porous organic polymers (POPs) containing thiazole units have been used as supports for metal nanoparticles. The nitrogen and sulfur atoms of the thiazole ring can effectively coordinate with and stabilize metal ions or nanoparticles, preventing their agglomeration and deactivation. This approach has been successfully employed in creating recyclable catalysts for various organic transformations.

In a relevant study, thiazolo[5,4-d]thiazole-based porous polymers were synthesized and subsequently metalated with copper ions. These materials served as efficient and recyclable heterogeneous catalysts for the synthesis of quinolines and benzothiazoles. The inherent porosity of the polymer and the coordinating ability of the thiazole nitrogen atoms were crucial for the catalytic activity.

Another strategy involves the functionalization of materials like graphene oxide or chitosan (B1678972) with thiazole-containing ligands. For instance, a copper-thiazole complex supported on graphene oxide has been reported as a catalyst for the oxidation of alcohols. nih.gov Similarly, chitosan-capped calcium oxide nanocomposites have been used as heterogeneous base catalysts for the synthesis of thiazoles. nih.gov These examples underscore the utility of the thiazole core in designing robust heterogeneous catalysts.

While specific examples utilizing this compound in functionalized materials are not available, its structure is amenable to incorporation into such systems. The amine group provides a reactive handle for covalent attachment to a support material, while the thiazole ring can act as a coordination site for catalytically active metal centers. The cycloheptyl group would likely influence the physical properties of the resulting material, such as its porosity and solubility characteristics.

| Catalyst Type | Thiazole Derivative | Support Material | Metal | Application | Reference |

| Metalated Polymer | Thiazolo[5,4-d]thiazole (B1587360) | Porous Organic Polymer | Copper | Synthesis of quinolines and benzothiazoles | |

| Supported Complex | Copper-thiazole | Graphene Oxide | Copper | Alcohol Oxidation | nih.gov |

| Nanocomposite | Not specified | Chitosan-capped Calcium Oxide | - | Thiazole Synthesis | nih.gov |

This table presents examples of heterogeneous catalysts based on thiazole derivatives to illustrate the potential applications for materials functionalized with this compound.

Supramolecular Chemistry and Advanced Materials Science with 4 Cycloheptyl 1,3 Thiazol 2 Amine Derivatives

Self-Assembly Processes and Non-Covalent Interactions of Thiazole-based Systems

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. For derivatives of 4-Cycloheptyl-1,3-thiazol-2-amine, this process is governed by a subtle interplay of various non-covalent interactions.

Hydrogen bonding is a critical directional interaction that plays a pivotal role in determining the structure and stability of supramolecular assemblies of 2-aminothiazole (B372263) derivatives. The 2-aminothiazole moiety possesses both hydrogen bond donors (the amino group) and acceptors (the ring nitrogen and sulfur atoms), enabling the formation of robust and predictable hydrogen-bonding motifs.

In the solid state, 2-aminothiazole and its derivatives commonly form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the thiazole (B1198619) ring nitrogen of another. This head-to-head interaction is a recurring and stable supramolecular synthon. tandfonline.com The presence of a bulky cycloheptyl group at the 4-position is expected to influence the packing of these dimers, potentially leading to the formation of more complex three-dimensional networks.

In solution, the tautomeric nature of the 2-aminothiazole ring (existing in both amino and imino forms) can influence hydrogen bond formation. In polar solvents, the imino form may be favored, which can alter the hydrogen bonding patterns and lead to different self-assembled structures. ias.ac.in The formation of proton transfer complexes with carboxylic acids is a well-documented phenomenon for 2-aminothiazoles, resulting in salts that are stabilized by strong charge-assisted hydrogen bonds. ias.ac.inresearchgate.net

The nature of the substituent at the 4-position can influence the geometry and strength of these π-stacking interactions. In the case of this compound, the bulky and flexible cycloheptyl group may sterically hinder direct π-π stacking between the thiazole rings. However, it could promote other types of weak interactions, such as C-H···π interactions, where the C-H bonds of the cycloheptyl group interact with the π-system of the thiazole ring of a neighboring molecule. These interactions, though subtle, can play a significant role in the fine-tuning of the crystal packing.

In derivatives where other aromatic rings are present, π-π stacking can be a dominant feature, often working in concert with hydrogen bonding to direct the self-assembly process. nih.govacs.org The interplay between these different types of non-covalent interactions is a key aspect of the crystal engineering of thiazole-based systems.

Molecular recognition, the specific binding of a guest molecule to a host molecule, is a key function of many supramolecular systems. The 2-aminothiazole scaffold is a valuable component in the design of synthetic receptors due to its ability to form multiple hydrogen bonds and participate in other non-covalent interactions.

While specific studies on the molecular recognition properties of this compound are not widely reported, the general principles can be inferred from related systems. The amino and thiazole nitrogen atoms can act as a binding site for complementary guest molecules, such as dicarboxylic acids, through the formation of well-defined hydrogen-bonded complexes. researchgate.netacs.org The cycloheptyl group would likely form a hydrophobic pocket, allowing for the recognition of non-polar guest molecules through van der Waals interactions.

The combination of a directional hydrogen-bonding site with a less specific hydrophobic region could enable these molecules to act as amphiphilic receptors, capable of recognizing and binding guest molecules with both polar and non-polar functionalities. This dual nature is a promising feature for the development of new sensors and separation materials.

Polymorphism and Crystal Engineering Studies for Thiazole-based Architectures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Each polymorph can exhibit different physical properties, such as solubility, melting point, and stability. The study of polymorphism in thiazole derivatives is an active area of research, driven by the desire to control the solid-state properties of these materials.

Crystal engineering provides a framework for the rational design of crystalline solids with desired structures and properties. For 2-aminothiazole derivatives, this involves the strategic use of non-covalent interactions to guide the self-assembly of molecules into specific crystalline arrangements. The predictable nature of the N-H···N hydrogen bond synthon in 2-aminothiazoles makes it a powerful tool for crystal engineering. tandfonline.comias.ac.in

By introducing different substituents onto the thiazole ring, it is possible to systematically modify the intermolecular interactions and favor the formation of a particular polymorph. For example, the introduction of a carboxamide group can lead to the formation of high Z' (multiple independent molecules in the asymmetric unit) polymorphic structures, where a delicate balance of C-H···O, C-H···N, N-H···N, and π-stacking interactions dictates the final crystal packing. researchgate.net

While no specific polymorphic studies on this compound have been published, it is reasonable to expect that this compound could exhibit polymorphism due to the conformational flexibility of the cycloheptyl ring. Different conformers of the cycloheptyl group could lead to different packing arrangements and, consequently, different crystalline forms. The study of these potential polymorphs would be essential for any application where the solid-state properties of the material are important.

Development of Thiazole-Containing Functional Materials

The ability of 2-aminothiazole derivatives to self-assemble into well-defined supramolecular structures has been harnessed to create a variety of functional materials.

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, which then immobilizes the solvent to form a gel. These materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation.

Thiazole-based compounds have emerged as a versatile class of LMWGs. researchgate.net The self-assembly process is typically driven by a combination of hydrogen bonding and π-stacking interactions, which lead to the formation of long, entangled fibers that create the gel network. The properties of the resulting gel, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure of the gelator and the nature of the solvent.

A combinatorial approach has been successfully used to discover new 2-aminothiazole-based hydrogelators. By preparing a library of salts of 2-aminothiazole derivatives with various dicarboxylic acids, it was found that the gelation ability is influenced by the position of substituents on the thiazole ring and the length of the dicarboxylic acid chain. acs.org Specifically, a salt of 5-methyl-2-aminothiazole with decanedioic acid was found to be an effective hydrogelator, with the formation of a hydrogen-bonded network being crucial for gelation. acs.org

Given these findings, it is plausible that derivatives of this compound could also function as LMWGs. The long, aliphatic cycloheptyl group could provide the necessary van der Waals interactions to promote the self-assembly of the molecules into fibrous structures, while the 2-aminothiazole core would provide the hydrogen-bonding interactions to hold the fibers together. The gelation properties would likely be highly dependent on the solvent, with non-polar solvents being more likely to be gelated due to the hydrophobic nature of the cycloheptyl group.

Luminescent Materials and Metal-Organic Frameworks (MOFs)

The unique electronic properties and coordination capabilities of the 2-aminothiazole scaffold have positioned its derivatives as promising candidates for the development of advanced luminescent materials and as building blocks for Metal-Organic Frameworks (MOFs). The luminescence in these materials often arises from the rigid and conjugated nature of the heterocyclic core, which facilitates efficient light emission.

Research into thiazole-containing coordination polymers and MOFs has revealed that the nitrogen and sulfur atoms of the thiazole ring serve as effective coordination sites for metal ions. mdpi.com This interaction can lead to the formation of robust, porous, and highly luminescent frameworks. mdpi.comnih.gov Specifically, the thiazolo[5,4-d]thiazole (B1587360) core, which consists of two fused thiazole rings, is noted for its planarity and extensive π-conjugation, making it an exceptional fluorophore for integration into MOFs. mdpi.comrsc.orgrsc.org These MOFs have demonstrated significant potential as chemical sensors, where the luminescence can be quenched or enhanced in the presence of specific analytes, such as heavy metal pollutants. mdpi.com The interaction between the soft base character of the sulfur atom and soft acid metal cations is particularly useful for this application. mdpi.com

In the context of this compound, the molecule possesses the necessary functional groups to act as a ligand in the construction of luminescent MOFs. The endocyclic nitrogen and the exocyclic amine group can coordinate with metal centers (e.g., Zn(II), Cd(II)), while the thiazole ring itself provides the core for luminescence. The bulky, flexible, and non-polar cycloheptyl group could play a crucial role in the supramolecular assembly of the framework, influencing the porosity and dimensionality of the resulting MOF. It may also enhance the solubility of precursors in organic solvents and prevent aggregation-caused quenching, potentially leading to materials with improved quantum yields.

Table 1: Examples of Thiazole-Based Luminescent Metal-Organic Frameworks and Coordination Polymers

| Compound/MOF Name | Metal Ion | Thiazole-Based Ligand | Emission Properties | Application | Reference |

| [Cd(DPTTZ)(OBA)] (IUST-3) | Cadmium (Cd²⁺) | 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTTZ) | Exhibits excellent luminescence and good stability in water. | Dual-responsive chemosensor for 4-nitroaniline (B120555) and CrO₄²⁻. nih.gov | nih.gov |

| MOF-LS10 | Zinc (Zn²⁺) | 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) | Photoactive unit endows the framework with photocatalytic performance. | Catalysis of CO₂ cycloaddition and benzylamine (B48309) coupling. acs.org | acs.org |

| [Ln₂(TTDC)₃·8H₂O]∞ | Lanthanides (La, Ce, Nd, Sm, Eu, Gd) | Thiazolo[5,4-d]thiazole-2,7-dicarboxylate (TTDC²⁻) | Ligand-centered fluorescence and metal-centered emission. | Potential for various luminescent applications. mdpi.com | mdpi.com |

This table presents data for representative thiazole-based compounds to illustrate the potential of this class of materials, as direct data for this compound is not available.

Photochromic and Molecular Switch Applications

Photochromic materials, which undergo reversible transformation between two distinct isomers upon light irradiation, are the foundation for molecular switches and have applications in optical data storage and smart devices. The thiazole ring has been successfully integrated as a key photosensitive component in various classes of photochromic molecules, such as diarylethenes and bicyclic aziridines. bohrium.comscispace.comnih.gov

The photochromic behavior in these systems is based on a light-induced reversible isomerization, for example, the cyclization/cycloreversion reaction of a diarylethene or the ring-opening/ring-closing of a bicyclic aziridine (B145994) derivative. bohrium.combohrium.com Thiazole's inclusion in these structures is advantageous due to its electron-rich nature and high charge mobility, which can influence the electronic properties and absorption spectra of the different isomeric states. bohrium.comacs.org For instance, studies on thiazole-substituted bicyclic aziridines have shown that they exhibit photochromic behavior in both solution and solid states, with the photogenerated open-ring form having a significantly extended lifetime in the solid state. bohrium.comnih.gov

While direct research on the photochromic properties of this compound has not been reported, it could theoretically serve as a building block in larger photochromic architectures. It can be envisioned as one of the heterocyclic aryl groups in a diarylethene-type system. In such a design, the bulky and flexible cycloheptyl substituent would likely impact the molecule's physical properties. It could enhance solubility in non-polar organic solvents and influence the solid-state packing, which in turn affects the kinetics and efficiency of the photo-switching process. fiveable.menih.gov The conformational flexibility of the cycloheptyl ring might also modulate the stability of the "on" and "off" states of the molecular switch. fiveable.me

Table 2: Research Findings on Thiazole-Containing Photochromic Molecules

| Compound Class | Specific Derivative Example | Switching Mechanism | Key Findings | Reference |

| Diarylethenes | 1-(1-Thiazolyl)-2-thienylcyclopentene | Photocyclization / Cycloreversion | Exhibits reversible color change from colorless to yellow/orange. The thiazole group influences the absorption coefficient and cycloreversion quantum yield. scispace.com | scispace.com |

| Bicyclic Aziridines (DABH) | Thiazole-Substituted DABH (Tz-DABH) | Conrotatory Ring-Opening / Closing | Shows reversible photochromism in solution and solid state. The open-ring form has a greatly extended lifetime (2750x longer) in the solid state compared to solution. bohrium.comnih.gov | bohrium.comnih.gov |

| Azo Dyes | Hetarylazoindole Dyes from 2-aminothiazole | E/Z Isomerization | The dyes, prepared from 2-aminothiazole derivatives, show potential as molecular switches due to their photochemical isomerization properties. researchgate.net | researchgate.net |

This table presents data for representative thiazole-based compounds to illustrate the potential of this class of materials, as direct data for this compound is not available.

Applications in Organic Electronics and Solar Cells

The field of organic electronics leverages the tunable properties of carbon-based molecules for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs). Thiazole-containing compounds, particularly those with extended π-conjugation like thiazolo[5,4-d]thiazole, are actively researched for these applications due to their favorable electronic characteristics, including high charge-carrier mobility and oxidative stability. rsc.orgacs.org

In the context of solar cells, thiazole derivatives have been extensively developed as sensitizers in DSSCs. rsc.org These dyes typically follow a Donor-π-Acceptor (D-π-A) architecture. The 2-aminothiazole moiety can act as an electron donor or be functionalized to connect to stronger donor groups. The thiazole ring itself can be part of the π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor/anchoring group upon photoexcitation. The performance of these dyes is highly dependent on their absorption spectra, energy levels (HOMO/LUMO), and their ability to inject electrons into the semiconductor photoanode (e.g., TiO₂). researchgate.netresearchgate.net

For this compound, its utility in organic electronics would require further chemical modification to create a larger conjugated system, such as a D-π-A dye. The 2-amino group provides a convenient handle for synthetic elaboration. The cycloheptyl group, while not contributing to the electronic conjugation, could be highly beneficial. Its presence can significantly improve the solubility of the final dye in organic solvents, which is a critical factor for device fabrication from solution. nih.gov Furthermore, the bulky aliphatic group can help to suppress intermolecular aggregation on the semiconductor surface, a phenomenon that often leads to reduced photovoltaic performance. fiveable.me Theoretical design of thiazole derivatives for DSSCs has shown that modifying the donor and bridge components can tune the energy gap and absorption spectrum for optimal performance. researchgate.net

Table 3: Performance of Representative Thiazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Name | Molecular Structure Feature | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

| TTZ8 | Thiazolo[5,4-d]thiazole core with heterocyclic moieties | 6.1 | 13.98 | 0.65 | rsc.orgscispace.com |

| MRS-4 (co-sensitizer with N719) | Furan and thiazole as auxiliary acceptors | 8.13 | 19.50 | 0.65 | researchgate.net |

| Designed Thiazole Derivative | 10-thiophene bridge, amine donor, carboxyl anchor | 1.66 eV (Calculated Energy Gap) | N/A | N/A | researchgate.net |

This table presents performance data for representative thiazole-based dyes to illustrate the potential of this class of materials. PCE: Power Conversion Efficiency; Jsc: Short-circuit Current Density; Voc: Open-circuit Voltage. Data for the designed derivative is theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.